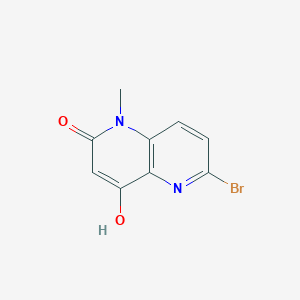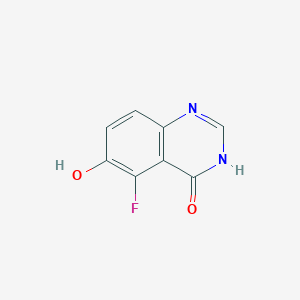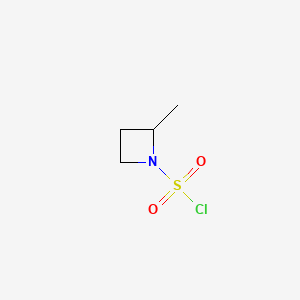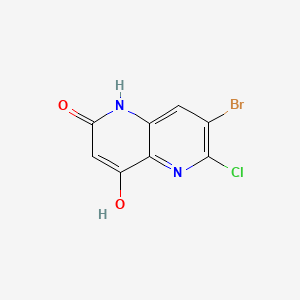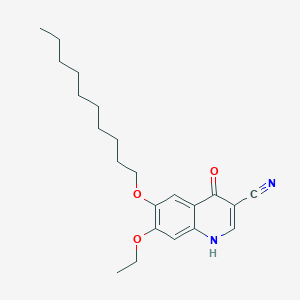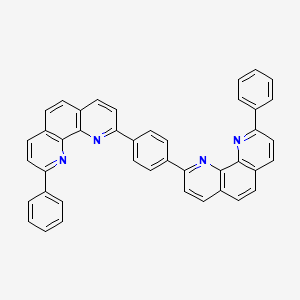![molecular formula C5H12Br2N2 B13936575 2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
2,6-Diazaspiro[3.3]heptane dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro connection between two nitrogen atoms and a three-membered ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) typically involves the reaction of azabicyclo[1.1.0]butyl intermediates. One common method includes the use of flow technology-assisted two-step protocols, which provide a robust and mild approach to synthesizing this compound . The reaction conditions are designed to ensure the stability and tolerance of the compound towards various functionalization protocols.
Industrial Production Methods
Industrial production methods for 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) are not extensively documented. the use of scalable and concise synthetic routes, such as those involving palladium-catalyzed aryl amination reactions, is likely to be employed for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the formation of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes through aryl amination reactions.
Reduction Reactions: Mild reduction to form C3-aminoalkylazetidinol motifs, which are found in certain anti-cancer drugs.
Common Reagents and Conditions
Palladium Catalysts: Used in aryl amination reactions to form various derivatives of the compound.
Flow Chemistry: Employed for the synthesis of the compound from azabicyclo[1.1.0]butyl intermediates.
Major Products
The major products formed from these reactions include N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes and C3-aminoalkylazetidinol motifs .
Aplicaciones Científicas De Investigación
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to act as a bioisostere for piperazine, engaging in binding events that enhance drug-likeness and target selectivity . The pathways involved include the formation of stable complexes with target molecules, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine with similar structural features.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate: Another compound with a spirocyclic structure used in various chemical applications.
Uniqueness
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is unique due to its specific spirocyclic structure, which provides high molecular rigidity and predictable vectorization. This makes it a valuable compound in drug design and organic synthesis, offering advantages in terms of stability and functionalization .
Propiedades
Fórmula molecular |
C5H12Br2N2 |
|---|---|
Peso molecular |
259.97 g/mol |
Nombre IUPAC |
2,6-diazaspiro[3.3]heptane;dihydrobromide |
InChI |
InChI=1S/C5H10N2.2BrH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H |
Clave InChI |
RZDPKXQXMBHRGZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)CNC2.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
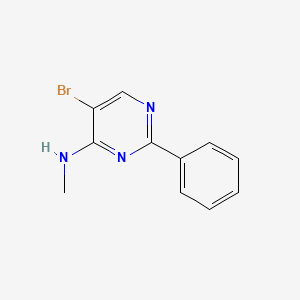
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)

![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
